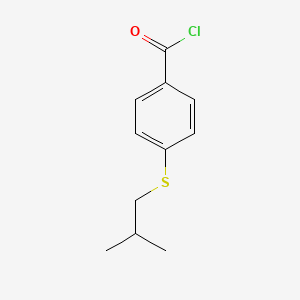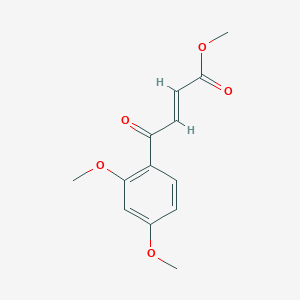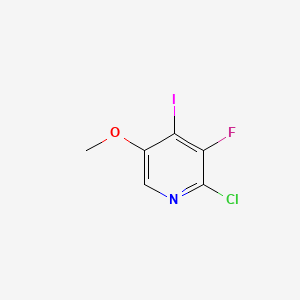
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the use of difluorocarbene reagents has been shown to be effective in introducing the difluoromethyl group onto aromatic and aliphatic backbones .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can facilitate the large-scale synthesis of Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate. Additionally, the development of green chemistry approaches, such as solvent-free reactions and catalytic processes, can enhance the sustainability of the production methods .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts for cross-coupling reactions). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Applications De Recherche Scientifique
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(trifluoromethyl)-1-methyl-1H-imidazole-4-carboxylate
- Methyl 5-(chloromethyl)-1-methyl-1H-imidazole-4-carboxylate
- Methyl 5-(bromomethyl)-1-methyl-1H-imidazole-4-carboxylate
Uniqueness
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propriétés
Formule moléculaire |
C7H8F2N2O2 |
|---|---|
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
methyl 5-(difluoromethyl)-1-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-3-10-4(7(12)13-2)5(11)6(8)9/h3,6H,1-2H3 |
Clé InChI |
DLAWRQJUZGCKHR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1C(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)


![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)

![5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol](/img/structure/B13919383.png)




![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)



